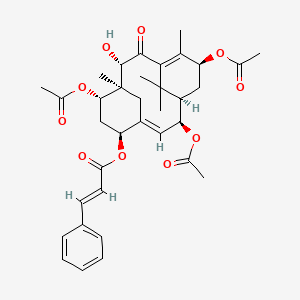
2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one is a natural product derived from the herbs of Taxus yunnanensis.
準備方法
Synthetic Routes and Reaction Conditions: The compound is typically extracted from the herbs of Taxus yunnanensis. The extraction process involves the use of organic solvents to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods: Industrial production of 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one involves large-scale extraction from Taxus yunnanensis. The process is optimized to ensure high yield and purity, and it is carried out under controlled conditions to maintain the integrity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one has several scientific research applications:
Chemistry: It is used as a reference standard in chemical research to study its structure and reactivity.
Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound is used in the development of new pharmaceuticals and as a model compound in drug discovery.
作用機序
The mechanism of action of 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
- 2alpha,20-dihydroxy-9alpha-acetoxytaxa-4(20),11-dien-13-one
- 5alpha-cinnamoyloxy-7beta,10beta,13alpha-triacetoxy-2(3–>20)abeotaxa-2alpha-ol-4(20),11-dien-9-one
- 5alpha-cinnamoyloxy-10beta,13alpha-diacetoxy-2(3–>20)abeotaxa-2alpha,7beta-diol-4(20),11-dien-9-one
Uniqueness: 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one is unique due to its specific structural features, such as the presence of multiple acetoxy and cinnamoyloxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
生物活性
2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3→20)abeotaxa-4(20),11-dien-10-one is a diterpenoid compound isolated from the Taxus yunnanensis plant. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C35H42O10 |
| Molecular Weight | 622.71 g/mol |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| CAS Number | 322471-42-1 |
| Appearance | Powder |
1. Anticancer Activity
Research indicates that 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3→20)abeotaxa-4(20),11-dien-10-one exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation.
Case Study:
In vitro studies on human breast cancer cells showed a dose-dependent decrease in cell viability when treated with this compound. The mechanism of action appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.
Research Findings:
A study utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3→20)abeotaxa-4(20),11-dien-10-one revealed effectiveness against several bacterial strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
The biological activities of this diterpenoid are thought to be mediated through multiple pathways:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation: It inhibits NF-kB signaling pathways that are critical for inflammation.
- Antioxidant Activity: The compound exhibits scavenging properties against free radicals, which contributes to its anti-inflammatory effects.
特性
IUPAC Name |
[(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYIGUNCOMHTAB-HCRKZFMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)[C@H]([C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














